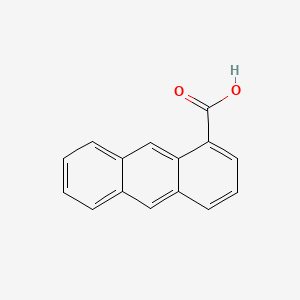

1-Anthracenecarboxylic acid

Beschreibung

Contextualization within Anthracene (B1667546) Derivatives in Contemporary Chemistry

Anthracene and its derivatives are a well-established class of compounds known for their intriguing photophysical and photochemical properties. prepchem.comsmolecule.com These properties make them valuable in the development of organic materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. prepchem.comscispace.com The position of functional groups on the anthracene skeleton significantly influences the molecule's electronic structure and, consequently, its behavior.

1-Anthracenecarboxylic acid is one of three structural isomers of anthracenecarboxylic acid, the others being the 2- and 9-substituted derivatives. While 9-anthracenecarboxylic acid has been extensively studied for its role as a chloride channel inhibitor and in the synthesis of luminescent complexes, this compound is comparatively less explored, presenting unique opportunities for novel applications. smolecule.comcaymanchem.com The distinct positioning of the carboxylic acid group in the 1-isomer leads to different steric and electronic environments compared to its isomers, which in turn affects its molecular packing in the solid state and its interaction with other molecules. vt.eduacs.org

Significance of Carboxylic Acid Functionalization in Polyaromatic Hydrocarbons

The introduction of a carboxylic acid (-COOH) group onto a polyaromatic hydrocarbon (PAH) backbone, such as anthracene, is a powerful strategy for modifying its properties and expanding its utility. This functionalization serves several key purposes:

Enhanced Solubility and Processing: The carboxylic acid group can increase the solubility of the otherwise hydrophobic PAH in certain organic solvents and can be deprotonated to form salts, which may have improved solubility in more polar media. solubilityofthings.com

Reactive Handle for Further Synthesis: The carboxylic acid functionality is a versatile reactive site for a wide range of chemical transformations, including esterification and amidation. cymitquimica.com This allows for the covalent attachment of the anthracene core to other molecules, polymers, or surfaces, creating more complex and functional materials.

Modulation of Photophysical Properties: The electronic nature of the carboxylic acid group can influence the absorption and emission properties of the anthracene core. The position of this group affects the degree of electronic communication and can lead to intramolecular charge transfer (ICT) character in the excited state, altering the fluorescence color and quantum yield. vt.edu

Direction of Self-Assembly: The ability of carboxylic acids to form strong hydrogen bonds can be exploited to direct the self-assembly of molecules in the solid state, leading to well-defined crystal structures and potentially new material properties. mdpi.com

Historical Development of this compound Research (Brief Overview of Key Milestones)

The study of this compound has evolved from its initial synthesis and characterization to its current exploration in advanced materials. An early and notable synthesis method involves the reduction of 9,10-dihydro-9,10-dioxo-1-anthracenecarboxylic acid. prepchem.com This process utilizes zinc dust and ammonium (B1175870) hydroxide (B78521), followed by acidification to yield this compound. prepchem.com A patent from 1933 describes a process for producing a 1-hydroxy-anthracene-carboxylic acid, highlighting the early interest in functionalized anthracene derivatives for applications such as dyestuffs. google.com The compound's fundamental properties, such as its melting point, were established in mid-20th-century chemical literature. prepchem.com More recent research has focused on its photophysical properties and its potential as a building block for more complex functional molecules. vt.edulookchem.com

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is characterized by its use as a versatile building block in several key areas:

Materials Science: this compound is utilized in the synthesis of novel organic materials. lookchem.com Its rigid, planar anthracene core combined with the reactive carboxylic acid group makes it a candidate for incorporation into polymers and metal-organic frameworks (MOFs). vt.edu In MOFs, it can act as a linker, creating porous structures with potential applications in gas storage and separation. The photophysical properties of the anthracene unit can also be retained or modulated within these frameworks. vt.edu

Fluorescent Probes and Sensors: The inherent fluorescence of the anthracene moiety is a key feature being exploited in the development of fluorescent probes. While less common than its 9-isomer in this context, this compound and its derivatives are being investigated for sensing applications. lookchem.com The sensitivity of its fluorescence to the local environment can be used to detect specific analytes or changes in medium properties.

Organic Synthesis: It serves as a starting material for the synthesis of more complex, functionalized anthracene derivatives. lookchem.com For example, it can be a precursor for creating photoresponsive materials where the anthracene unit undergoes photochemical reactions. lookchem.com

An emerging trend is the detailed investigation of its solid-state properties, including its crystal structure and how this influences its photophysical behavior. nih.gov Understanding the relationship between molecular structure, crystal packing, and bulk properties is crucial for the rational design of new organic materials with tailored functionalities.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₂ | nih.gov |

| Molecular Weight | 222.24 g/mol | nih.gov |

| CAS Number | 607-42-1 | nih.gov |

| Melting Point | 249-252 °C | prepchem.comlookchem.com |

| Appearance | Light yellow to yellow to green powder/crystalline solid | tcichemicals.com |

Table 2: Spectroscopic Data for this compound and Related Isomers

| Compound | Absorption (λmax, nm) | Emission (λmax, nm) | Stokes Shift (cm⁻¹) | Solvent | Reference |

| 1,4-Anthracenedicarboxylic acid | 396 | 489 | 6484 | Acidic DMF | scispace.com |

| 2,6-Anthracenedicarboxylic acid | 388 | 409 | 809 | Acidic DMF | scispace.com |

| 9,10-Anthracenedicarboxylic acid | 386 | 436 | 3534 | Acidic DMF | scispace.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

anthracene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFAKBRKTKVJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209512 | |

| Record name | Anthracene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-42-1 | |

| Record name | 1-Anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Anthracenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 1 Anthracenecarboxylic Acid

Advanced Synthetic Routes to 1-Anthracenecarboxylic Acid

The synthesis of this compound, a key intermediate in the creation of dyes and fluorescent materials, can be achieved through several advanced methodologies. google.comlookchem.com These routes offer different advantages concerning yield, reaction conditions, and scalability.

Oxidative Approaches utilizing 1-Anthraldehyde Precursors

A prominent method for synthesizing this compound involves the oxidation of 1-anthraldehyde. This approach is advantageous due to the commercial availability of the aldehyde precursor. A notable example of this is the oxidation of 9-anthraldehyde (B167246) using an oxidizing agent like sodium chlorite, often in the presence of an auxiliary agent and a pH buffer. google.compatsnap.com This method has been shown to produce 9-anthracenecarboxylic acid with high purity, exceeding 99%, and is praised for its mild reaction conditions and simple operation, making it suitable for industrial applications. google.compatsnap.com The reaction involves the conversion of the aldehyde group (-CHO) to a carboxylic acid group (-COOH) through the action of the oxidizing agent.

Another oxidative pathway is the photocatalytic oxidation of substituted anthracenes. For instance, 2-ethylanthracene (B1630459) can be oxidized to 2-anthracenecarboxylic acid with a high yield of 95.3% using titanium dioxide (TiO₂) nanoparticles as a photocatalyst and hydrogen peroxide (H₂O₂) as the oxidizing agent. This process highlights the potential of environmentally benign photocatalytic methods in the synthesis of anthracenecarboxylic acids.

Organometallic Routes (e.g., Lithium Salt Formation from Bromoanthracenes)

Organometallic routes provide a versatile pathway to this compound and its isomers. A classic example is the carboxylation of an organometallic intermediate derived from a bromoanthracene. wikipedia.org This typically involves the reaction of a bromoanthracene, such as 2-bromoanthracene, with an organolithium reagent like n-butyllithium to form an anthracenyllithium species. This highly reactive intermediate is then treated with carbon dioxide (often in the form of dry ice) to yield the corresponding carboxylic acid after an acidic workup. wikipedia.orgucalgary.ca This method, while effective, requires stringent anhydrous conditions to prevent the quenching of the organometallic intermediate.

Similarly, Grignard reagents, formed by reacting an organic halide with magnesium, can be carboxylated to produce carboxylic acids. ucalgary.capressbooks.pub The general principle involves the nucleophilic attack of the organometallic compound on the electrophilic carbon of CO₂. ucalgary.ca

Alternative and Novel Synthetic Pathways for this compound

Research continues to uncover new and improved methods for the synthesis of this compound. One such method involves the reduction of 9,10-dihydro-9,10-dioxo-1-anthracenecarboxylic acid. In a specific procedure, this starting material is treated with zinc dust and ammonium (B1175870) hydroxide (B78521). The reaction mixture is heated, leading to a color change from dark-red to yellow. After cooling and filtration to remove excess zinc, the filtrate is acidified with concentrated hydrochloric acid to precipitate the product, this compound, which can then be recrystallized to achieve high purity with a melting point of 249-250°C. prepchem.com This method has reported yields of up to 82%. prepchem.com

Another novel approach is the reaction of 9-anthraceneboronic acid with ethyl acetoacetate, which has been reported to yield 9-anthracenecarboxylic acid in 87% yield. patsnap.com Furthermore, the development of photocatalytic systems continues to offer promising, environmentally friendly alternatives for the synthesis of these compounds.

Functionalization and Derivatization Techniques

The carboxylic acid group of this compound serves as a versatile handle for further functionalization, allowing for the modification of its physical and chemical properties. Esterification and amidation are two of the most common and important derivatization techniques.

Esterification Reactions of this compound for Modified Properties

Esterification is the process of converting a carboxylic acid into an ester. byjus.com This is a widely used reaction to modify the properties of this compound, for instance, to enhance its solubility or to introduce new functional groups. beilstein-journals.org

A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

| Reactant (Alcohol) | Catalyst | Product (Ester) | Key Features |

|---|---|---|---|

| Ethanol (B145695) | Concentrated H₂SO₄ | Ethyl 1-anthracenoate | Classic Fischer esterification, reversible reaction. masterorganicchemistry.commasterorganicchemistry.com |

| Methanol | Dry HCl gas | Methyl 1-anthracenoate | Often used for aromatic esters. chemguide.co.uk |

| Various Alcohols | Mukaiyama's Reagent | Various 1-anthracenoate esters | Acid activation method for efficient esterification. beilstein-journals.org |

Esters of anthracenecarboxylic acids have been synthesized for various applications, including their use as fluorescent probes and in the development of photoswitchable materials. beilstein-journals.orgresearchgate.net

Amidation Reactions and Anthracenecarboxamide Derivatives

Amidation involves the reaction of a carboxylic acid with an amine to form an amide. This reaction is crucial for the synthesis of anthracenecarboxamides, which are of interest in medicinal chemistry and materials science. nih.gov

Direct amidation of a carboxylic acid with an amine is possible but often requires harsh conditions. libretexts.org Therefore, the carboxylic acid is typically activated first. A common method is to convert the carboxylic acid into a more reactive acyl chloride by treating it with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.comlibretexts.org The resulting acyl chloride then readily reacts with an amine to form the corresponding amide. smolecule.com

Alternatively, coupling reagents can be used to facilitate the direct condensation of a carboxylic acid and an amine under milder conditions. nih.govorganic-chemistry.org For example, titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the amidation of a wide range of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov

| Amine Reactant | Reagent/Method | Product (Amide) | Key Features |

|---|---|---|---|

| Ammonia | SOCl₂ (to form acyl chloride) | 1-Anthracenecarboxamide | Two-step process via a reactive intermediate. smolecule.comlibretexts.org |

| Primary/Secondary Amine | SOCl₂ (to form acyl chloride) | N-substituted 1-anthracenecarboxamide | Versatile for creating a range of derivatives. libretexts.orgsmolecule.com |

| Various Amines | TiCl₄ in pyridine | N-substituted 1-anthracenecarboxamide | Direct condensation with good yields. nih.gov |

| Primary Amides | Hofmann Rearrangement | N-substituted ureas | Involves an isocyanate intermediate. organic-chemistry.org |

The synthesis of N-substituted anthracenecarboxamides allows for the fine-tuning of the molecule's properties for specific applications. rsc.org

Halogenation and Other Electrophilic Aromatic Substitutions on the Anthracene (B1667546) Core

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic compounds. In the context of anthracenecarboxylic acids, the carboxyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta positions relative to the point of attachment. However, the reactivity of the polycyclic anthracene system is complex, with the 9- and 10-positions being particularly susceptible to electrophilic attack.

For typical aromatic compounds, electrophilic halogenation with bromine or chlorine requires a Lewis acid catalyst, such as FeBr₃ or FeCl₃, to polarize the halogen molecule and increase its electrophilicity. libretexts.orgwikipedia.org The reaction proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org While specific studies on the direct halogenation of this compound are not extensively detailed in the literature, research on related isomers provides significant insights. For instance, computational studies on halogenated 9-anthracenecarboxylic acid derivatives suggest that steric hindrance plays a crucial role. Reactions involving larger halogens like chlorine and bromine at positions adjacent to the bulky carboxylic acid group (such as the 1- or 8-position) are considered energetically unfavorable. nsf.gov This suggests that direct halogenation at the C2 or C4 positions of this compound might be sterically hindered.

In a related context, attempts to perform electrophilic ring bromination on 4-chloroanthraquinone-1-carboxylic acid were unsuccessful, indicating the highly deactivated nature of the anthraquinone (B42736) system. lookchem.com For other aromatic carboxylic acids, alpha-bromination (at the carbon adjacent to the carboxyl group) is not typical unless specific conditions like the Hell–Volhard–Zelinskii (HVZ) reaction are employed, which proceeds through an acid bromide intermediate. pressbooks.pub This reaction, however, is applicable to acids with α-hydrogens, which is not the case for the aromatic carboxyl group of this compound.

Palladium-Catalyzed Decarboxylative Cyanation

A powerful method for the synthesis of aryl nitriles is the palladium-catalyzed decarboxylative cyanation of aromatic carboxylic acids. This reaction offers a direct route to replace a carboxylic acid group with a cyano group, releasing carbon dioxide as the only byproduct. chemrevlett.com The transformation is valuable for its potential to introduce the synthetically versatile nitrile functionality, which can be converted into amines, amides, and other nitrogen-containing heterocycles. chemrevlett.com

The reaction has been successfully applied to various aromatic carboxylic acids, including anthracene derivatives. For example, 9-anthracenecarboxylic acid can be converted into 9-cyanoanthracene using cyanohydrins in the presence of a palladium catalyst. sigmaaldrich.com General protocols for this transformation often employ a palladium catalyst, such as Pd(OTf)₂ or a combination of a palladium source and a ligand, along with a cyanating agent and an oxidant or base. chemrevlett.comnih.gov

A notable protocol developed for isotopically labeling aromatic compounds utilizes palladium catalysis with [¹³C]- or [¹⁴C]-labeled potassium cyanide. nih.gov This method allows for the efficient preparation of labeled aromatic nitriles from their corresponding carboxylic acids, which is a significant tool for mechanistic studies and metabolic tracking. While the substrate scope can sometimes be limited to electron-rich carboxylic acids, the successful application to the anthracene framework highlights its utility. chemrevlett.com

Table 1: General Conditions for Palladium-Catalyzed Decarboxylative Cyanation of Aromatic Carboxylic Acids

| Catalyst System | Cyanating Agent | Solvent | Temperature (°C) | Application Note | Source |

| Pd(OTf)₂ / Ag₂CO₃ | 1-hydroxycyclohexane-1-carbonitrile | DMF/DMSO (95:5) | 100 | Effective for electron-rich substrates. | chemrevlett.com |

| Pd(OCOCF₃)₂ / Ag₂CO₃ | KCN ([¹³C] or [¹⁴C]) | DMF/DMSO (95:5) | - | Used for isotopic labeling of aromatic nitriles. | nih.gov |

| Palladium Catalyst | Cyanohydrins | - | - | Synthesis of 9-cyanoanthracene from 9-anthracenecarboxylic acid. | sigmaaldrich.com |

Peri C-H Functionalization Reactions

The functionalization of C-H bonds located at the peri-position (the 8-position relative to the C1 substituent) of naphthalene (B1677914) and anthracene systems is a highly strategic transformation for constructing polycyclic frameworks. The carboxyl group can act as an effective directing group to facilitate such reactions.

Research has demonstrated that 9-anthracenecarboxylic acid can undergo rhodium(III)-catalyzed dehydrogenative cyclization through a peri C–H bond cleavage to yield fused lactones. nii.ac.jpresearchgate.net This process represents a single-step synthesis of complex lactone frameworks. nii.ac.jp Similarly, rhodium(III)-catalyzed oxidative coupling of anthracene-9-carboxylic acid derivatives with electron-deficient olefins leads to selective monoalkenylation at the proximal peri-position. acs.org This reaction proceeds through the formation of a rhodacycle intermediate. acs.org

Palladium catalysis has also been employed for the peri C-H functionalization of anthracene carboxylic acids. Dehydrogenative coupling with styrenes, followed by a Wacker-type cyclization, can construct six-membered lactone derivatives. nii.ac.jpresearchgate.net A plausible mechanism involves the formation of a palladacycle at the peri position, followed by alkene insertion and subsequent cyclization. nii.ac.jp These transition-metal-catalyzed reactions showcase the utility of the carboxylic acid as a directing group to achieve high regioselectivity in C-H functionalization, providing access to structurally complex lactones from readily available starting materials. nii.ac.jp

Strategic Incorporation into Larger Molecular Architectures

This compound and its isomers are valuable building blocks for the construction of larger, functional molecular architectures through non-covalent interactions and photochemical reactions. The planar anthracene core and the hydrogen-bonding capability of the carboxylic acid group are key features that drive self-assembly and pre-organization.

In the realm of supramolecular chemistry, anthracene carboxylic acids have been shown to form well-ordered, self-assembled nanostructures on surfaces. For example, 9-anthracenecarboxylic acid forms polymorphic structures on a silver surface, where molecules arrange into dimers via head-to-head hydrogen bonds between the carboxyl groups. mdpi.com These dimers then organize into larger patterns, demonstrating how molecular-level interactions can be translated into macroscopic structures.

Furthermore, anthracene carboxylic acids are classic substrates for [4+4] photocyclodimerization reactions. This light-induced reaction is a powerful tool for creating complex chiral compounds. The stereochemical outcome of the dimerization of 2-anthracenecarboxylic acid can be controlled by using supramolecular hosts like γ-cyclodextrin, which acts as a chiral environment. nih.govacs.org While this compound also undergoes photodimerization, it typically shows lower stereoselectivity due to the steric hindrance imposed by the carboxyl group at the 1-position. These studies highlight how the strategic placement of the carboxylic acid on the anthracene core influences its incorporation and reactivity within larger systems, from surface patterns to complex photoproducts. nih.govnih.gov

Purity Assessment and Characterization of Synthesized this compound and its Derivatives

The purity and structural integrity of this compound are critical for its application in synthesis and materials science. A combination of chromatographic, spectroscopic, and physical methods is employed for its comprehensive characterization.

Commercial suppliers typically guarantee a purity of over 99.0%, often determined by neutralization titration (T). tcichemicals.comfishersci.com High-performance liquid chromatography (HPLC) is another common method to assess purity, capable of detecting and quantifying trace impurities. patsnap.com The melting point is a reliable indicator of purity, with reported values for this compound being around 249-252°C. acs.orgfishersci.com

Spectroscopic techniques provide definitive structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. For the related 9-anthracenecarboxylic acid, the ¹H NMR spectrum shows characteristic multiplets for the aromatic protons and a singlet for the C10 proton. acs.org The ¹³C NMR spectrum reveals the distinct signals for all carbon atoms, including the carbonyl carbon of the acid group. acs.org Infrared (IR) spectroscopy confirms the presence of key functional groups, with characteristic absorption bands for the O–H stretch of the carboxylic acid and the C=O carbonyl stretch. acs.org

X-ray diffraction provides unambiguous proof of structure and packing in the solid state. acs.org Additionally, photoluminescence spectroscopy is used to characterize its fluorescent properties, which are central to its use in electronic materials. acs.org

Table 2: Physical and Spectroscopic Characterization Data for Anthracenecarboxylic Acids

| Property | This compound | 9-Anthracenecarboxylic Acid | Source |

| Physical Properties | |||

| Molecular Formula | C₁₅H₁₀O₂ | C₁₅H₁₀O₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 222.24 g/mol | 222.24 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Light yellow to yellow powder/crystal | Yellow needles/powder | tcichemicals.comacs.org |

| Melting Point | 249-252 °C | 213-220 °C (dec) | sigmaaldrich.comacs.orgfishersci.comacs.org |

| Purity (Titration) | ≥99.0% | 99% | tcichemicals.compatsnap.com |

| Spectroscopic Data | |||

| IR (KBr, cm⁻¹) | - | 3000 (O-H), 1672 (C=O) | acs.org |

| ¹H NMR (acetone-d₆, δ ppm) | - | 7.57 (m, 4H), 8.17 (m, 4H), 8.67 (s, 1H, C₁₀H) | acs.org |

| ¹³C NMR (acetone-d₆, δ ppm) | - | 142.0, 142.4, 143.7, 144.8, 145.4, 145.6, 146.0, 148.0, 186.1 | acs.org |

| Photoluminescence Max (nm) | - | 490 (solid-state, ex. 396 nm) | acs.org |

| Identifiers | |||

| CAS Number | 607-42-1 | 723-62-6 | sigmaaldrich.comnih.gov |

| PubChem CID | 150789 | - | nih.gov |

Spectroscopic and Computational Investigations of 1 Anthracenecarboxylic Acid

Advanced Spectroscopic Characterization Techniques

The electronic absorption spectrum of 1-Anthracenecarboxylic acid is characterized by transitions within the anthracene (B1667546) ring system, which are modulated by the attached carboxyl group.

The polarity of the solvent environment significantly influences the electronic absorption spectra of this compound. Generally, the absorption bands of anthracene derivatives are sensitive to the surrounding medium. For instance, studies on similar anthracene dicarboxylic acids have shown that changes in solvent polarity can lead to shifts in the absorption maxima. scispace.com In polar aprotic solvents, the absorption spectrum of 1,4-anthracene dicarboxylic acid, a related compound, exhibits a hypsochromic (blue) shift as the solvent polarity increases. scispace.com For example, the absorption maximum shifts from 396 nm in tetrahydrofuran (B95107) (THF) to 386 nm in N,N-dimethylacetamide (DMA). scispace.com This behavior is attributed to the stabilization of the ground state more than the excited state in polar solvents. evidentscientific.com

The shape of the absorption bands is also affected by the solvent. In many solvents, the absorption spectrum of anthracene derivatives can appear broad and diffuse, sometimes with subtle structural features. scispace.com The interaction between the carboxylic acid group and the anthracene π-system can introduce charge-transfer character into the electronic transitions, further influencing the spectral shape. vt.edu In alcoholic solvents, 1-anthroic acid is known to form hydrogen-bonded dimers, which causes a uniform red shift in the lowest frequency absorption band. oup.com

Table 1: Solvent Effects on the Absorption Maxima of Anthracene Carboxylic Acid Derivatives

| Solvent | Dielectric Constant (ε) | Absorption Max (λmax, nm) for 1,4-ADCA |

|---|---|---|

| Tetrahydrofuran (THF) | 7 | 396 |

| N,N-Dimethylacetamide (DMA) | 38 | 386 |

Data sourced from studies on 1,4-anthracene dicarboxylic acid (1,4-ADCA), a structurally related compound, to illustrate the general effects of solvent polarity. scispace.com

The protonation state of the carboxylic acid group has a profound effect on the electronic absorption spectrum of this compound. The absorption spectra of related anthracene dicarboxylic acids show significant changes between acidic and basic conditions. scispace.com In basic solutions, where the carboxylic acid is deprotonated to form the carboxylate anion, the absorption spectra often become more structured and can exhibit shifts in the absorption maxima. scispace.com For example, the absorption spectrum of 1,4-anthracene dicarboxylic acid is hypsochromically shifted in basic N,N-dimethylformamide (DMF) relative to acidic DMF. scispace.com This is because deprotonation alters the electronic interaction between the substituent and the anthracene core. The pKa value, which indicates the acidity of the carboxylic acid, can be determined from the changes in the absorption spectra as a function of pH. nih.gov For related anthracene boronic acid probes, an isosbestic point, where the absorbance is independent of pH, is often observed, indicating a clear equilibrium between the protonated and deprotonated forms. frontiersin.org

Fluorescence spectroscopy is a powerful tool to investigate the excited-state properties of this compound.

Upon photoexcitation, this compound can undergo several processes, including fluorescence emission. The emission spectrum is often broad and structureless, indicating a significant change in geometry or electronic distribution in the excited state compared to the ground state. scispace.com The lack of a clear mirror-image relationship between the absorption and fluorescence spectra of 1-anthroic acid suggests a geometrical relaxation in its excited state. oup.com

One important phenomenon that can occur in related molecules is excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov In ESIPT, a proton is transferred from the carboxylic acid group to another part of the molecule in the excited state, leading to a tautomeric form that then fluoresces. This process often results in a large Stokes shift, which is the difference in energy between the absorption and emission maxima. nih.gov However, for some anthracene carboxylic acids, excimer-type fluorescence (fluorescence from an excited dimer) is not observed. oup.com Computational studies on anthracene-9-carboxylic acid suggest that the first electronically excited state evolves to a more planar structure, which influences the emission spectra. researchgate.net

The fluorescence of this compound is highly sensitive to the solvent environment. The polarity of the solvent can significantly affect the emission wavelength and quantum yield. evidentscientific.comnih.gov Generally, an increase in solvent polarity leads to a red shift (bathochromic shift) in the fluorescence emission. evidentscientific.com This is due to the stabilization of the more polar excited state by the polar solvent molecules. evidentscientific.com For example, the emission maximum of 1,4-anthracene dicarboxylic acid shifts from 489 nm in THF to 497 nm in DMA. scispace.com

Hydrogen bonding interactions between the carboxylic acid group and the solvent molecules also play a crucial role. lucp.neta-z.lunih.gov In protic solvents, such as alcohols, the formation of hydrogen bonds can lead to changes in the fluorescence spectra. In some cases, hydrogen bonding can quench fluorescence, while in others it can enhance it. lucp.net For instance, the fluorescence of anthracene-9-carboxylic acid shows a pronounced dependence on the solvent, with different species being identified in various media due to acid-base and monomer-dimer equilibria. researchgate.net

Table 2: Solvent Polarity and Hydrogen Bonding Effects on the Fluorescence Emission of Anthracene Carboxylic Acid Derivatives

| Solvent | Polarity/Hydrogen Bonding Capacity | Emission Max (λmax, nm) for 1,4-ADCA |

|---|---|---|

| Tetrahydrofuran (THF) | Aprotic, moderately polar | 489 |

| N,N-Dimethylacetamide (DMA) | Aprotic, polar | 497 |

Data sourced from studies on 1,4-anthracene dicarboxylic acid (1,4-ADCA) to illustrate the general effects of solvent polarity on fluorescence. scispace.com

Fluorescence Spectroscopy of this compound

pH and Protonation State Effects on Emission

The emission properties of this compound are significantly influenced by the pH of the solution and, consequently, its protonation state. The carboxylic acid group can exist in either its protonated (–COOH) or deprotonated (–COO⁻) form, which alters the electronic properties of the anthracene core and affects the characteristics of its fluorescence.

In acidic to neutral solutions, where the carboxylic acid group is predominantly protonated, the emission spectrum is often broad and lacks distinct vibronic structure. scispace.com This is attributed to interactions between the carboxylic acid group and the anthracene π-system, which can introduce charge-transfer character into the excited state. vt.edu For instance, in acidic DMF, 9,10-anthracene dicarboxylic acid, a related compound, exhibits a broad, diffuse emission spectrum. scispace.com

Conversely, in basic solutions, where the carboxylate form is dominant, the emission spectrum of anthracene carboxylic acids often becomes more structured, resembling the characteristic vibronic progression of the parent anthracene molecule. scispace.com This change suggests that the deprotonated carboxylate group has a different electronic influence on the anthracene moiety compared to the protonated form. The emission spectrum of each derivative is hypsochromically (blue) shifted under basic conditions compared to acidic. scispace.com

The quantum yield of fluorescence can also be affected by the protonation state. For related anthracene dicarboxylic acids, the quantum yields decrease considerably under basic conditions compared to acidic solutions. scispace.com The interplay between the protonated and deprotonated species is governed by the ground-state acid association constant (pKa). scispace.com For pyrene-1-carboxylic acid, a similar aromatic carboxylic acid, the pKa in the ground state is 4.0, while in the excited state it is 8.1. nih.gov This significant difference indicates that the molecule is a much weaker acid in the excited state. In the pH range between these two pKa values, the ground state is largely ionized, but upon excitation, protonation of the carboxylate can occur if a proton donor is available during the excited state lifetime. nih.gov

These pH-dependent changes in emission are crucial for applications where this compound might be used as a fluorescent probe, as the local environment's acidity can be a key determinant of the observed fluorescence signal.

Monomer-Dimer Equilibria and Aggregate Formation in Solution

In solution, this compound can exist in equilibrium between its monomeric form and various aggregated species, most notably dimers. This monomer-dimer equilibrium is influenced by factors such as concentration, solvent polarity, and temperature, and it has a profound impact on the compound's spectroscopic properties. researchgate.netresearchgate.net

At low concentrations in suitable solvents, the monomeric species typically predominates. However, as the concentration increases, the formation of dimers through hydrogen bonding between the carboxylic acid groups becomes more favorable. researchgate.net The absorption spectra of 9-anthroic acid in ethanol (B145695) have been shown to change with concentration, providing evidence for the formation of a hydrogen-bonded dimer, with a determined equilibrium constant for dimer formation of 6.6×10⁴ mol⁻¹ L at 298 K. researchgate.net

The formation of dimers and other higher-order aggregates significantly alters the fluorescence emission of anthracenecarboxylic acids. researchgate.net Dimerization can lead to the appearance of new, broad, and red-shifted emission bands characteristic of excimer fluorescence. researchgate.net An excimer is an excited-state dimer that is not stable in the ground state. For 9-anthracenecarboxylic acid (ANCA), different chemical species have been identified spectroscopically in various media, with the results being explained by a mechanism involving both acid-base and monomer-dimer equilibria. researchgate.net In ethanol solutions of ANCA, as the concentration is increased, a new fluorescence band appears around 470 nm, partially overlapping with the monomer emission. researchgate.net This new band is attributed to the formation of a dimeric species. researchgate.net At even higher concentrations, a broad excimer fluorescence can be observed at approximately 510 nm. researchgate.net

The solid-state photoluminescence spectra of 9-anthracenecarboxylic acid and its esters often show significant red shifts and broad emission bands, which are characteristic of excimer emission due to aggregation in the crystalline state. acs.org In some cases, aggregation-enhanced emission (AEE) has been observed in salts derived from 9-anthracene carboxylic acid, where the solid state shows enhanced fluorescence compared to the solution state. ias.ac.in This phenomenon is attributed to the restriction of intramolecular rotation of the anthracene moiety in the aggregated state, which promotes a radiative decay pathway. ias.ac.in

Time-Correlated Single Photon Counting (TCSPC) Emission Lifetime Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state. edinst.com This technique has been applied to study the photophysics of this compound and its derivatives, providing insights into their excited-state dynamics and interactions with their environment. vt.eduresearchgate.net

TCSPC works by repeatedly exciting a sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the first emitted photon. horiba.com By building a histogram of these time delays over many cycles, a fluorescence decay curve is constructed, from which the lifetime can be determined. edinst.com This method is capable of measuring lifetimes from picoseconds to microseconds. horiba.com

For anthracene-based molecules, the fluorescence lifetime can be influenced by various factors, including the substitution pattern on the anthracene ring, the solvent, and the formation of aggregates. vt.eduresearchgate.net In studies of anthracene-dicarboxylic acids, TCSPC has been used alongside steady-state spectroscopy to characterize their photophysical properties. researchgate.net The fluorescence lifetimes measured for anthracene-based metal-organic frameworks (MOFs) often show a long component, comparable to the lifetime of the free ligand, along with a shorter component, which may suggest intermolecular interactions between the chromophores within the MOF structure. vt.edu

The TCSPC technique is particularly useful for resolving complex decay kinetics, which can occur when multiple emitting species are present, such as monomers and dimers, or when the fluorophore exists in different microenvironments. nih.gov By analyzing the decay curve with multi-exponential models, the lifetimes of the different components can be extracted. nih.govuci.edu This has been applied to study Förster Resonance Energy Transfer (FRET) in cells, where changes in the donor's fluorescence lifetime indicate energy transfer to an acceptor. nih.gov The high temporal resolution and sensitivity of TCSPC make it an invaluable tool for understanding the detailed photophysical behavior of this compound in various systems. nih.gov

Ultrafast Fluorescence Studies and Excited State Dynamics

Ultrafast fluorescence spectroscopy, with femtosecond time resolution, provides a powerful means to directly observe the initial events that occur immediately after a molecule is excited by light. These studies have been instrumental in elucidating the excited-state dynamics of this compound and its derivatives. researchgate.net

Upon photoexcitation, the molecule is promoted to a Franck-Condon excited state, which is a non-equilibrium geometry. From this initial state, the molecule undergoes relaxation processes to reach a more stable, lower-energy excited state from which fluorescence typically occurs. These relaxation processes can involve structural rearrangements and interactions with the surrounding solvent molecules.

For anthracene-9-carboxylic acid, femtosecond-resolved emission spectroscopy has shown that the formation of the relaxed fluorescent state involves a red-shifting of the emission that takes place within the first picosecond after excitation. researchgate.net This timescale is often defined by the response of the solvent. In contrast, for the deprotonated form, anthracene-9-carboxylate, this spectral evolution is nearly absent, indicating a lack of significant relaxation of the substituent's orientation in the excited state. researchgate.net This difference in behavior highlights that the emission spectra of the acid and its conjugate base are determined by the degree of interaction between the carboxylic or carboxylate group and the aromatic system. researchgate.net

Computational studies, such as time-dependent density functional theory (TD-DFT), complement these experimental findings. For anthracene-9-carboxylic acid, calculations suggest that the first electronically excited state evolves from a structure where the dihedral angle between the carboxylic group and the aromatic system is nearly 60 degrees to a relaxed structure with an angle of about 30 degrees. researchgate.net For the carboxylate, however, the group is predicted to remain largely decoupled from the aromatic system in both the ground and excited states, with a dihedral angle close to 90 degrees. researchgate.net

Ultrafast transient absorption spectroscopy has also been used to study the excited-state dynamics of related systems, such as triphenylmethane (B1682552) dyes, revealing processes like S2 emission with lifetimes as short as 150-300 femtoseconds and vibrational relaxation from hot S1 states on a picosecond timescale. rsc.org In the context of this compound adsorbed on semiconductor surfaces like TiO₂, ultrafast studies have shown that electron transfer from the excited dye to the semiconductor can occur on a sub-picosecond to picosecond timescale. aip.org

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the structural characterization of this compound and for probing the intermolecular interactions it engages in, particularly hydrogen bonding.

FTIR Spectroscopy provides information about the vibrational modes of a molecule that are infrared active. For this compound, a key feature in the FTIR spectrum is the carbonyl (C=O) stretching vibration of the carboxylic acid group. In a study of 9-anthracenecarboxylic acid (ACA), this characteristic band was observed at 1668 cm⁻¹. mdpi.com The position and shape of this band are sensitive to the local environment. For instance, when ACA forms cocrystals with dipyridine coformers, this band shifts to a higher frequency (1697 cm⁻¹), indicating a change in the hydrogen-bonding environment of the carboxylic acid group. mdpi.com The broad O-H stretching band, also characteristic of the carboxylic acid dimer, is another important feature, typically found in the 2500-3300 cm⁻¹ region. sapub.org

Raman Spectroscopy is complementary to FTIR, providing information about vibrational modes that result in a change in polarizability. For aromatic compounds like this compound, Raman spectra often show strong signals for the aromatic ring vibrations. In the case of 9-anthracenecarboxylic acid, Raman bands at 1408 cm⁻¹ and 1559 cm⁻¹, corresponding to C–C and/or ring deformation modes, have been identified. mdpi.com Similar to FTIR, these bands also shift upon the formation of cocrystals, reflecting changes in the molecular structure and intermolecular interactions. mdpi.com For example, in cocrystals, these bands were observed to shift to 1412 cm⁻¹ and 1561 cm⁻¹, respectively. mdpi.com

The combined use of FTIR and Raman spectroscopy can confirm the formation of new solid forms, such as cocrystals or salts, as the spectra of these new forms are unique compared to the starting materials. mdpi.com The similarities or differences in the spectra between related structures can also suggest similar or different hydrogen-bonding patterns. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for the verification of the molecular structure.

¹H NMR Spectroscopy of this compound reveals signals for each unique proton in the molecule. The aromatic protons on the anthracene ring system typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (multiplicities) of these protons are dependent on their position relative to the carboxylic acid group and to each other. The proton of the carboxylic acid group (–COOH) is highly deshielded and typically appears as a broad singlet at a much lower field, often above 10 ppm, although its position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each chemically non-equivalent carbon atom. The carbon atom of the carbonyl group (C=O) in the carboxylic acid is characteristically found in the most downfield region of the spectrum, typically between 165 and 185 ppm. The aromatic carbons of the anthracene moiety appear in the range of approximately 120 to 140 ppm. The specific chemical shifts can be used to confirm the substitution pattern on the anthracene ring.

Publicly available spectral data for this compound confirms these general features. nih.govchemicalbook.com The combination of ¹H and ¹³C NMR data, often supplemented with two-dimensional NMR techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, thereby providing definitive proof of the structure of this compound. rhhz.netresearchgate.net

Below is a table summarizing typical NMR data for a related compound, 9-anthracenecarboxylic acid, which illustrates the expected chemical shift ranges.

| Assignment | Chemical Shift (ppm) |

|---|---|

| A (COOH) | 13.98 |

| B | 8.737 |

| C | 8.166 |

| D | 8.084 |

| E | 7.645 |

| F | 7.589 |

Mass Spectrometry (GC-MS, LC-MS, MS-MS) for Molecular Identification

Mass spectrometry (MS) is a fundamental analytical technique for the identification and characterization of this compound. It provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of its molecular weight and elemental composition. Various ionization techniques and mass analyzers can be coupled with chromatographic separation methods for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization to a more volatile ester form can facilitate its analysis by GC-MS. The electron ionization (EI) source is commonly used in GC-MS, which typically produces a molecular ion peak (M⁺) and a series of fragment ions that create a characteristic mass spectrum, or "fingerprint," for the compound. This fingerprint can be compared to spectral libraries, such as the NIST library, for identification. nih.govresearchgate.net The molecular ion for this compound would be expected at an m/z corresponding to its molecular weight (222.24 g/mol ). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique for the analysis of less volatile and thermally labile compounds like this compound, as it does not require the analyte to be vaporized. Common ionization techniques used in LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). These are "soft" ionization methods that typically result in a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. This provides clear information about the molecular weight of the compound. nih.gov

Tandem Mass Spectrometry (MS-MS) can be used to obtain further structural information. In an MS-MS experiment, a specific ion (e.g., the molecular ion or a protonated/deprotonated molecule) is selected and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing insights into the structure of the original molecule. This technique is particularly useful for distinguishing between isomers and for the structural elucidation of unknown compounds. nih.gov

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the compound, further confirming its identity.

Below is a table summarizing key mass spectrometry data for this compound.

| Technique | Ion | m/z | Reference |

|---|---|---|---|

| GC-MS (EI) | Molecular Ion (M⁺) | 222 | nih.gov |

| LC-MS (ESI-) | [M-H]⁻ | 221.0608 | nih.gov |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools for investigating the properties of molecules like this compound at an atomic level. These methods complement experimental findings by offering insights into molecular structure, stability, and electronic behavior that can be difficult to probe directly. Computational approaches are particularly valuable for understanding the relationship between a molecule's conformation and its photophysical properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is a quantum mechanical modeling method that determines the properties of a system based on its spatially dependent electron density. wikipedia.orgscispace.com DFT is widely used to predict the ground-state geometries and energies of molecules with a favorable balance of computational cost and accuracy. wikipedia.org

For this compound (1-ACA), DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms (the ground state geometry) and its total electronic energy. These calculations typically involve optimizing the molecular structure to find the lowest energy conformation. Studies on related molecules, such as anthracene-dicarboxylic acids (ADCAs), provide significant insight into the expected behavior of 1-ACA. scispace.comvt.edu DFT calculations predict that the lowest energy ground-state geometry for isomers like 1,4-ADCA involves the carboxylic acid groups being coplanar with the anthracene ring, a conformation that is also anticipated for 1-ACA. scispace.comvt.edu This planar arrangement is the most energetically favorable due to enhanced electronic interactions.

A key parameter in defining the conformation of this compound is the dihedral angle between the carboxylic acid group (-COOH) and the plane of the anthracene ring. This angle dictates the degree of planarity of the molecule.

DFT calculations performed on structurally similar molecules, such as 1,4-anthracene dicarboxylic acid (1,4-ADCA), reveal that the lowest-energy ground-state structure has a dihedral angle of 0° between the carboxylic acid groups and the aromatic plane. scispace.comresearchgate.netresearchgate.net This indicates a fully coplanar conformation. It is reported that this compound (1-ACA) also adopts this coplanar geometry in its lowest energy ground state. scispace.comvt.edu This planarity is in contrast to other isomers, like 9,10-ADCA, where steric hindrance forces the carboxylic acid groups out of the plane, resulting in a significantly larger dihedral angle of approximately 56.6°. scispace.comresearchgate.netresearchgate.net The energy barrier for the rotation of the carboxylic group in 1,4-ADCA is calculated to be around 5.5 kcal/mol, indicating the relative stability of the planar form. scispace.com

| Compound | Position of -COOH Group(s) | Calculated Dihedral Angle (θ) | Conformation |

|---|---|---|---|

| This compound (1-ACA) | 1 | ~0° (predicted) | Coplanar scispace.comvt.edu |

| 1,4-Anthracene dicarboxylic acid (1,4-ADCA) | 1, 4 | 0° | Coplanar scispace.comresearchgate.netresearchgate.net |

| 9,10-Anthracene dicarboxylic acid (9,10-ADCA) | 9, 10 | 56.6° | Non-planar scispace.comresearchgate.netresearchgate.net |

The conformation of 1-ACA, specifically its planarity, has profound effects on its electronic properties. The coplanar arrangement predicted by DFT calculations allows for maximum overlap between the π-orbitals of the anthracene core and the p-orbitals of the carboxylic acid group. scispace.comvt.edu

This enhanced orbital overlap promotes significant resonance interactions, facilitating the delocalization of electron density from the anthracene ring system into the carboxyl substituent. scispace.com This delocalization introduces a charge-transfer (CT) character into the molecule's electronic transitions. scispace.comvt.edu Specifically for 1-ACA, this CT character affects the ¹A → ¹La transition, which is polarized along the short axis of the anthracene moiety, causing a shift of electron density towards the functionalized ring. scispace.comvt.edu The introduction of this CT character is a key factor in explaining the molecule's distinct photophysical properties, including its broad, structureless emission bands, as it perturbs the transition dipole moments of the parent anthracene chromophore. scispace.com

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TDDFT), is a powerful and popular method for investigating the properties of electronically excited states. rsc.orguci.edu TDDFT is widely used to calculate vertical excitation energies, which correspond to absorption spectra, and to optimize the geometries of excited states, providing insights into emission processes (fluorescence). rsc.orgdergipark.org.tr

For anthracene derivatives, TDDFT calculations are crucial for understanding how substitution affects their photophysical behavior. scispace.comresearchgate.net Studies on 1,4-ADCA, the dicarboxylic acid analogue of 1-ACA, suggest that the carboxyl groups remain coplanar with the anthracene ring system even in the first excited state. scispace.comvt.eduresearchgate.netresearchgate.net This contrasts sharply with isomers like 9,10-ADCA, where significant geometric relaxation occurs upon excitation, with the dihedral angle decreasing from 56.6° in the ground state to 27.7° in the excited state. scispace.comresearchgate.net The lack of significant structural reorganization in the excited state for 1-ACA, as inferred from its analogues, is a critical piece of information for interpreting its absorption and emission spectra. TDDFT can also be used to calculate oscillator strengths, which relate to the intensity of electronic transitions. vt.edu

Ab Initio Methods for Electronic Structure and Photophysical Characterization

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters derived from experimental data. aps.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, solve the electronic Schrödinger equation and can provide highly accurate results, though often at a greater computational cost than DFT. rsc.org

For a molecule like this compound, ab initio calculations can be used to obtain benchmark-quality data for its electronic structure and photophysical properties. They are particularly valuable for systems where standard DFT functionals may struggle, such as in describing dispersion interactions or certain excited states. For instance, dispersion-corrected MP2 calculations have been used to establish photodimerization reaction energies and lattice energies for related 9-anthracene carboxylic acid derivatives. rsc.org Furthermore, ab initio calculations are instrumental in characterizing the potential energy surfaces of chemical reactions and in providing a detailed understanding of intermolecular bonding, which governs crystal packing and self-assembly. rsc.orgaps.org

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, offering insights into conformational changes, solvent effects, and self-assembly processes. researchgate.netacs.org

Crystal Engineering and Solid State Chemistry of 1 Anthracenecarboxylic Acid

Supramolecular Assembly and Intermolecular Interactions in Crystalline 1-Anthracenecarboxylic Acid

The arrangement of molecules in the crystalline state is governed by a variety of non-covalent interactions. In the case of this compound and its derivatives, hydrogen bonding and π-π stacking are the dominant forces dictating the supramolecular architecture. mdpi.com

Hydrogen Bonding Networks (O-H...N, C-H...O)

Hydrogen bonds are highly directional and play a crucial role in the formation of predictable supramolecular synthons. In cocrystals of 9-anthracenecarboxylic acid (a closely related isomer) with dipyridine coformers, strong O-H...N hydrogen bonds are the primary interactions stabilizing the crystal lattice. mdpi.com These interactions, forming an acid-pyridine heterosynthon, are fundamental to the assembly of the cocrystal. mdpi.com

Studies on related anthracene (B1667546) carboxylic acid systems reveal that carboxylic acid groups often form cyclic hydrogen-bonded dimers in the crystalline state, creating robust supramolecular assemblies.

π-π Stacking Interactions

The planar aromatic core of this compound facilitates significant π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the bulk crystal structure of 9-anthracenecarboxylic acid, π-π interactions between molecules in neighboring planes provide substantial stabilization energy. mdpi.com

In cocrystals, these interactions are also prevalent. For instance, in cocrystals of 9-anthracenecarboxylic acid with dipyridine coformers, face-to-face π-π interactions are observed with distances ranging from 3.54 to 4.15 Å. mdpi.com The planar structure of the anthracene core allows for effective π-π stacking with other molecules, which is a crucial feature in its molecular recognition and self-assembly behavior. The contribution of π-π interactions is significant in the formation of different structural packing motifs. researchgate.net

C-H...π Interactions

C-H...π interactions, where a C-H bond acts as a weak acid and a π-system as a weak base, are another important type of non-covalent force in the crystal engineering of aromatic compounds. rsc.org These interactions, along with π-π stacking, assist in stabilizing the interpenetrated structures of 9-anthracenecarboxylic acid cocrystals. mdpi.com The distances for these interactions in dipyridine cocrystals are in the range of 3.50–3.58 Å. mdpi.com The significant contribution of C-H...π interactions to the formation of various structural packing motifs has been highlighted through structural studies. researchgate.net

Cocrystallization Strategies with this compound

Cocrystallization is a powerful technique to modify the physicochemical properties of solid materials without altering the chemical structure of the individual components. mdpi.com By combining an active pharmaceutical ingredient (API) or a functional molecule with a benign coformer, new crystalline solids with improved properties such as solubility, stability, and luminescence can be designed. nih.govnih.gov

Design and Synthesis of Luminescent Cocrystals

This compound and its isomers are attractive candidates for the design of luminescent materials due to their inherent fluorescence. mdpi.com Cocrystallization offers a strategy to tune these photophysical properties. By selecting appropriate coformers, it is possible to create new multicomponent fluorescent solids. mdpi.commdpi.com

For example, new cocrystals of 9-anthracenecarboxylic acid have been prepared with different dipyridine coformers, such as 1,2-bis(4-pyridyl)ethylene and 1,2-bis(4-pyridyl)ethane. mdpi.com These cocrystals can be synthesized through mechanochemical methods, like neat or liquid-assisted grinding, as well as by conventional solvent crystallization. mdpi.com The resulting cocrystals often exhibit tunable photophysical properties compared to the pure acid. mdpi.com In another example, a novel organic charge-transfer cocrystal of 9-anthracenecarboxylic acid with 1,2,4,5-tetracyanobenzene was prepared, which demonstrated morphology and color-dependent optical waveguide properties. cornell.edu

| Coformer | Synthesis Method | Resulting Crystal System | Reference |

| 1,2-bis(4-pyridyl)ethylene | Mechanochemical grinding, Solvent crystallization | Monoclinic | mdpi.com |

| 1,2-bis(4-pyridyl)ethane | Mechanochemical grinding, Solvent crystallization | Monoclinic | mdpi.com |

| 1,2,4,5-tetracyanobenzene | Not specified | Not specified | cornell.edu |

| 2-amino-5-chloropyridine (B124133) and trinitrobenzene | Solvent crystallization | Triclinic (salt), Monoclinic (cocrystal) | rsc.org |

Influence of Coformers on Crystal Structure and Photophysical Properties

The choice of coformer has a profound impact on the final crystal structure and, consequently, the material's properties. The coformer can influence the intermolecular interactions, leading to different packing arrangements and stoichiometries. nih.gov This, in turn, can alter the photoluminescence of the material. mdpi.com

In the case of 9-anthracenecarboxylic acid cocrystals with dipyridines, structural analysis revealed isostructural, two-fold interpenetrated hydrogen-bonded networks. mdpi.com The primary stabilization comes from O-H...N hydrogen bonds, with C-H...O, π-π, and C-H...π interactions guiding the three-dimensional assembly. mdpi.com The modified optical properties in these cocrystals are suggested to result from charge transfer between the acid and the coformer molecules. mdpi.com

The influence of the coformer is also evident in ternary systems. For instance, two polymorphic forms of a ternary adduct of 9-anthracenecarboxylic acid with 2-amino-5-chloropyridine and trinitrobenzene have been isolated. rsc.org One form is a molecular salt that luminesces, while the other is a cocrystal that does not. rsc.org This highlights how the coformer and crystallization conditions can dictate not only the structure but also the fundamental properties of the resulting solid. The solubility of the coformer can also play a role, although the strength of the drug-coformer interaction is often a more dominant factor in determining the final properties. nih.gov

| Coformer | Key Structural Features | Impact on Photophysical Properties | Reference |

| 1,2-bis(4-pyridyl)ethylene | Isostructural with BPE cocrystal, interpenetrated network | Tunable photoluminescence, charge transfer | mdpi.com |

| 1,2-bis(4-pyridyl)ethane | Isostructural with BPEE cocrystal, interpenetrated network | Tunable photoluminescence, charge transfer | mdpi.com |

| 1,2,4,5-tetracyanobenzene | Mixed stacking structure | Anisotropic optical waveguide properties | cornell.edu |

| 2-amino-5-chloropyridine/trinitrobenzene | Polymorphism (salt vs. cocrystal) | Luminescence in salt form, non-luminescent in cocrystal form | rsc.org |

Mechanochemical vs. Solvent-Based Crystallization Techniques

The method of crystallization can profoundly influence the resulting solid-state structure, leading to different polymorphs or cocrystals with distinct physicochemical properties. nih.gov The two primary approaches are conventional solvent-based crystallization and mechanochemistry.

Solvent-based crystallization involves dissolving the compound in a suitable solvent or solvent mixture and allowing the crystals to form through slow evaporation or cooling. nih.gov This method can yield high-quality single crystals suitable for X-ray diffraction. However, the choice of solvent can impact the resulting crystal form, potentially leading to the incorporation of solvent molecules (solvates) or different packing arrangements (polymorphs). nih.gov

Mechanochemistry, particularly liquid-assisted grinding (LAG), offers an alternative, often more environmentally friendly, route. nih.govrsc.org This technique involves grinding solid reactants together, sometimes with a small amount of liquid, to induce chemical reactions or phase transformations. nih.govrsc.org It can be a powerful tool for screening for new solid forms and can sometimes produce polymorphs that are inaccessible from solution. nih.gov For example, in studies involving the related isomer 9-Anthracenecarboxylic acid (ACA), both mechanochemical methods and conventional solvent crystallization were successfully used to prepare new cocrystals. mdpi.com The specific method and the solvents used can lead to products with different stoichiometric ratios or hydration states, highlighting the importance of the preparation technique in crystal engineering. nih.gov

Photochemistry in the Solid State: Photodimerization and Photo-actuation

Anthracene derivatives are well-known for undergoing photochemical reactions in the solid state, a property that can be harnessed for applications such as photo-actuation. acs.org Light-driven actuation in these molecular crystals is a compelling example of converting light energy directly into mechanical work. acs.org This phenomenon is typically driven by a photodimerization reaction, where the absorption of light triggers the formation of new chemical bonds between adjacent molecules within the crystal lattice. acs.org This molecular transformation induces internal stress and strain, which manifests as a macroscopic change in the crystal's shape, such as bending, twisting, or creeping. scispace.comresearchgate.net The reversibility of this process is key to creating materials that can function as reusable actuators. nih.gov

[4+4] Photodimerization Mechanisms

The characteristic photoreaction of anthracene and its derivatives is the [4+4] photodimerization, a cycloaddition reaction between the C9 and C10 positions of two neighboring anthracene cores. researchgate.net The process is initiated when a photon excites one monomer to its singlet excited state. optica.org In the condensed phase of a crystal, this excited molecule can interact with an adjacent ground-state molecule to form an excited-state complex known as an excimer. optica.orgcsic.es This short-lived excimer can then relax by forming two new covalent bonds, resulting in the photodimer. optica.orgacs.org

While this mechanism is extensively documented for 9-substituted anthracenes, research into the specific photoreactivity of this compound derivatives has also been conducted. A study on N,N'-di(1-anthracenyl)urea (1DAU), synthesized from this compound, showed that it undergoes a photoreaction upon irradiation, though the resulting photoproducts were not fully identified. scispace.com This indicates that the 1-substituted anthracene core is indeed photoactive, engaging in dimerization or other photoreactions that are dependent on intermolecular interactions. scispace.com

| Compound | Anthracene Moiety | Observed Photoreactivity | Photodimerization Quantum Yield (Φ) |

|---|---|---|---|

| 1DAU | 1-Anthracenyl | Photoreaction to unknown products | Not Determined |

| 2DAU | 2-Anthracenyl | Remarkably photostable | N/A |

| 9DAU | 9-Anthracenyl | Significant photodimerization | 0.0093 |

Reversible Photodimerization and Dissociation Kinetics

For a material to be a viable photomechanical actuator, the photodimerization should ideally be reversible. nih.gov The dissociation of the photodimer back to its constituent monomers allows the material to reset to its original state. The kinetics of this reverse reaction are critical, defining the material's recovery time. nih.govumass.edu

In studies of related compounds like 4-fluoro-9-anthracenecarboxylic acid (4F-9AC), the dissociation kinetics are found to be highly complex. nih.govresearchgate.net They often deviate from simple first-order models and show a strong dependence on the initial concentration of the photodimer within the crystal. umass.eduresearchgate.net As more of the crystal is converted to the dimer, the rate of dissociation can slow down, and the kinetic profile can change from a simple exponential decay to a more complex sigmoidal shape. nih.gov This behavior points to cooperative effects within the crystal lattice, where the transformation of molecules creates internal strain that influences the stability and reactivity of their neighbors. nih.gov In the case of β-9-anthracenecarboxylic acid, the photodimerization process was found to have a maximum conversion rate of about 75% and exhibited unusual kinetics suggesting an autocatalytic mechanism mediated by an excimer state. researchgate.netacs.org

Thermally Reversible (T-type) vs. Photochemically Reversible (P-type) Systems

Reversible photomechanical systems can be broadly categorized into two classes: thermally reversible (T-type) and photochemically reversible (P-type). nih.gov

T-type systems undergo a forward photochemical reaction (dimerization) upon irradiation, and the reverse reaction (dissociation) occurs spontaneously with the input of thermal energy. nih.gov In many cases, ambient room temperature is sufficient to drive the dissociation, causing the material to reset automatically once the light source is removed. nih.govresearchgate.net This behavior is observed in crystals of 4-fluoro-9-anthracenecarboxylic acid, where the photodimer is unstable and reverts to the monomers in under a minute at room temperature. nih.gov

P-type systems require a second light source, typically of a different wavelength, to induce the reverse reaction. nih.govresearchgate.net The photodimer is thermally stable, and both states (monomer and dimer) can persist indefinitely in the dark. optica.org While this offers greater control over the switching process, it can be more challenging to implement, as the wavelength required for dissociation may cause other unwanted photochemical side reactions. researchgate.net

Influence of Crystal Packing on Photoreactivity and Reversibility

The photoreactivity of an anthracene derivative in the solid state is not an intrinsic property of the molecule alone but is critically dependent on its arrangement in the crystal lattice. researchgate.netcapes.gov.br Factors such as the distance and orientation between adjacent anthracene cores determine whether photodimerization can occur.

For the [4+4] photodimerization to proceed, the reacting molecules must be packed in close proximity, typically with their aromatic planes stacked face-to-face. The specific packing motif dictates the outcome. For instance, studies on 9-anthracenecarboxylic acid (9AC) and its derivatives show that substitutions that alter the crystal packing can completely eliminate photoreactivity. researchgate.netcapes.gov.br The reversibility of the reaction is also linked to packing. The T-type thermal reversibility observed in some 9AC derivatives is attributed to a "head-to-head" packing arrangement, which leads to significant steric strain in the resulting photodimer. researchgate.netrsc.org This strain destabilizes the dimer, lowering the energy barrier for thermal dissociation back to the more stable monomer pair. researchgate.netrsc.org Therefore, engineering the crystal packing is a primary strategy for tuning the photomechanical properties of these materials. acs.org

Photomechanical Response and Actuation in this compound Crystals

The molecular-level event of photodimerization translates into a macroscopic mechanical response. The formation of the dimer, which has a different size and shape from the two parent monomers, creates significant strain within the ordered crystal lattice. This strain can cause the entire crystal to deform, resulting in observable motions like bending, twisting, or jumping. acs.orgscispace.com

Crystals of 9-anthracenecarboxylic acid, for example, bend away from the light source upon UV irradiation. acs.org The speed and magnitude of this actuation have been quantified, with response times on the order of hundreds of seconds to reach maximum displacement. acs.org The reversible nature of the underlying photodimerization allows for repeated cycles of actuation. scispace.com This direct conversion of light into mechanical work without the need for complex machinery makes these materials promising candidates for developing light-activated soft microrobots, sensors, and actuators. acs.org While the photomechanical properties of this compound crystals are not as extensively documented as their 9-substituted counterparts, the established principles within the anthracene family suggest a strong potential for similar photo-actuated behavior, pending specific studies on its solid-state forms.

Role of Excimer States in Photodimerization